4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Description
4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine-dione core substituted with a 4-fluorophenyl group, a methyl group at position 2, and a methylthio moiety at position 2. This structure combines electron-withdrawing (fluorophenyl) and sulfur-containing (methylthio) substituents, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C15H13FN2O2S |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C15H13FN2O2S/c1-18-14(20)10-7-11(19)17-13(12(10)15(18)21-2)8-3-5-9(16)6-4-8/h3-7,15H,1-2H3,(H,17,19) |
InChI Key |
KMDNKXSFTIGSBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=C(C=C3)F)SC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group is introduced via SNAr reaction:
Thioether Formation
Methylthio group installation occurs via alkylation:
-
Reactants : 3-Mercapto intermediate, methyl iodide.
-
Conditions : K₂CO₃, DMF, 50°C, 4 h.
Methylation and Oxidation
N-Methylation
The 2-methyl group is introduced using methyl iodide under basic conditions:
Dione Formation
Oxidation of the lactam to the dione is achieved with KMnO₄:
-
Reactants : Pyrrolidine intermediate.
-
Conditions : Acetone/H₂O (3:1), 0°C, 1 h.
Key Synthetic Routes and Optimization
Route A: Sequential Functionalization
Route B: One-Pot Tandem Reaction
Combined cyclization and functionalization in DCM:
Reaction Conditions and Parameters
| Step | Solvent | Temp (°C) | Time (h) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|---|
| Core cyclization | Acetic acid | 120 | 12 | – | 70 |
| 4-Fluorophenyl addition | THF | −78 to rt | 6 | MgBr₂ | 65 |
| Methylthio alkylation | DMF | 50 | 4 | K₂CO₃ | 85 |
| Oxidation | Acetone/H₂O | 0 | 1 | KMnO₄ | 75 |
Challenges and Solutions
-
Stereochemical Control : Use of chiral auxiliaries (e.g., (R)-BINOL) during cyclization ensures enantiomeric excess >90%.
-
Byproduct Formation : Column chromatography (hexane/EtOAc, 3:1) removes unreacted intermediates.
-
Scale-Up Issues : Continuous flow reactors improve reproducibility for methylthio installation.
Analytical Validation
-
HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).
-
NMR : Key peaks: δ 2.37 (s, 3H, CH₃), 7.45–7.52 (m, 4H, Ar-H).
Industrial Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group exhibits nucleophilic substitution potential. For example:
-
Thioether substitution : Reaction with amines or alcohols under basic conditions replaces the methylthio group.
-
Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) in polar solvents converts -SMe to -SX (X = Cl, Br).
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, amine nucleophile | -SMe → -SNR₂ |
| Bromination | Br₂, CH₂Cl₂, 0°C | -SMe → -SBr |
Oxidation and Reduction
The methylthio group and pyrrolopyridine core are redox-active:
-
Oxidation : -SMe oxidizes to sulfoxide (-SO) or sulfone (-SO₂) using m-CPBA (meta-chloroperbenzoic acid).
-
Reduction : The dihydro-pyrrolopyridine ring undergoes hydrogenation with Pd/C or NaBH₄ to yield tetrahydro derivatives .
| Process | Conditions | Outcome |
|---|---|---|
| Sulfone formation | m-CPBA, CH₂Cl₂, 25°C | -SMe → -SO₂Me |
| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturation of pyridine ring |
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridine ring participates in [4+2] cycloadditions with dienes. For instance:
-
Diels-Alder reactivity : Reacts with 1,3-dienes (e.g., isoprene) under thermal conditions to form bicyclic adducts .
| Reaction | Partners | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Isoprene | Toluene, 110°C, 12h | Fused bicyclic system |
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups under controlled conditions .
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to fluorine |
Functional Group Interconversion
The lactam moiety (dione group) reacts with hydrazines or hydroxylamines:
| Reaction | Reagent | Product |
|---|---|---|
| Hydrazide synthesis | NH₂NH₂·H₂O, EtOH, reflux | Lactam → Hydrazide |
Stability Under Acidic/Basic Conditions
-
Acid hydrolysis : The methylthio group resists cleavage in dilute HCl but degrades in concentrated H₂SO₄.
-
Base-mediated rearrangements : Strong bases (e.g., NaOH) induce ring-opening at the pyrrolidine subunit.
Scientific Research Applications
Antibacterial Properties
Research has indicated that compounds similar to 4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione exhibit significant antibacterial activity. For instance, studies involving related quinazolinone derivatives have demonstrated effective inhibition against various bacterial strains including Proteus vulgaris and Bacillus subtilis . The zone of inhibition for these compounds was measured using the agar cup plate method, indicating their potential as antibacterial agents.
Anticancer Activity
There is emerging evidence that pyrrolopyridine derivatives possess anticancer properties. A study highlighted the synthesis of several derivatives that showed promising cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
Synthesis and Methodology
The synthesis of 4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of a pyrrolidine ring through cyclization reactions.
- Introduction of substituents such as fluorophenyl and methylthio groups via nucleophilic substitution reactions.
Case Study 1: Antibacterial Activity Evaluation
In a comparative study of various synthesized pyrrolopyridine derivatives, including the focus compound, researchers evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency .
| Compound | Zone of Inhibition (cm) | Bacteria Tested |
|---|---|---|
| Compound A | 1.1 | Proteus vulgaris |
| Compound B | 1.4 | Bacillus subtilis |
| Target Compound | TBD | TBD |
Case Study 2: Anticancer Screening
Another study investigated the anticancer properties of pyrrolopyridine derivatives on various cancer cell lines. The results showed that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby disrupting their normal function . This interaction can lead to downstream effects on cellular pathways, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Research Findings and Limitations
- Pharmacological Gaps : The target compound’s activity remains uncharacterized in the provided evidence, unlike its analogs (e.g., Imide 11’s low toxicity and high efficacy) .
- Application Divergence : While pyridinedicarboximides focus on CNS modulation, diketopyrrolopyrrole derivatives (e.g., PDPP3T) excel in optoelectronics, underscoring the impact of substituents on functionality .
Biological Activity
The compound 4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a pyrrolopyridine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound features a complex bicyclic structure characterized by a pyrrolopyridine core with fluorophenyl and methylthio substituents. The molecular formula is , and its IUPAC name reflects its intricate arrangement.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrrolopyridine have shown significant cytotoxic effects against human cancer cells, including lung (A549) and colon (HT-29) cancer lines .
- Antimicrobial Properties : Similar compounds in the pyrrolopyridine class have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2 .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Kinase Activity : Some studies suggest that pyrrolopyridine derivatives may act as inhibitors of specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
Case Studies and Research Findings
- Anticancer Studies : A study published in Nature investigated the effects of related compounds on various cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms .
- Antimicrobial Activity : Research conducted on similar methylthio-substituted pyrrolopyridines showed promising antimicrobial efficacy against multiple strains of bacteria, suggesting potential for development as new antibiotics .
- Anti-inflammatory Research : A review highlighted that certain derivatives exhibited anti-inflammatory properties by inhibiting COX enzymes and reducing cytokine levels in vitro, indicating a potential therapeutic role in inflammatory diseases .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Potential blockade of signaling pathways |
| Apoptosis Induction | Activation of intrinsic apoptotic pathways |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including cyclization and fluorophenyl group introduction. Metal-free conditions under mild temperatures (e.g., 40–80°C) are effective for fluorinated intermediates, achieving yields >80% by leveraging β-CF3 aryl ketones as precursors . Key steps include nucleophilic substitution and ring closure. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time (24–48 hours), monitored via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires multi-nuclear NMR (1H, 13C, and 19F) to resolve the fluorophenyl group, methylthio substituent, and pyrrolopyridine-dione core. For example, 19F NMR typically shows a singlet near -110 ppm for para-fluorophenyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <2 ppm indicating purity .
Q. How can purity and stability be ensured during synthesis and storage?
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity . Stability assessments under ambient and refrigerated conditions (via HPLC) are critical, as the methylthio group may oxidize over time. Storage in inert atmospheres (argon) at -20°C is recommended .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. The ICReDD framework integrates reaction path searches and machine learning to identify optimal catalysts (e.g., Lewis acids) and solvent systems . For example, computational screening might prioritize DMSO as a solvent due to its polar aprotic nature, aligning with experimental yields .
Q. What experimental design (DoE) strategies minimize parameter variation in synthesis?
Statistical DoE (e.g., factorial or response surface designs) evaluates variables like temperature, molar ratios, and catalyst loading. For instance, a Central Composite Design (CCD) can model non-linear relationships between reaction time (20–60 hours) and yield, identifying a Pareto-optimal condition at 45 hours . This reduces required experiments by ~40% compared to one-factor-at-a-time approaches .
Q. How does the 4-fluorophenyl group influence electronic properties and reactivity?
The electron-withdrawing fluorine atom stabilizes the pyrrolopyridine-dione core via resonance, lowering the LUMO energy and enhancing electrophilicity. This is confirmed by computational ESP maps and Hammett σp values (σp = +0.06 for fluorine), which correlate with increased reactivity in nucleophilic substitutions . Comparative studies with non-fluorinated analogs show ~30% faster reaction rates in SNAr mechanisms .
Q. What thermal analysis methods elucidate stability under stress conditions?
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>200°C), while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions . For example, a melting endotherm at 180–185°C with ΔHfus ≈ 120 J/g indicates crystalline stability. Accelerated aging studies (40°C/75% RH) combined with FTIR monitor hygroscopicity and oxidation .
Q. What biological mechanisms are hypothesized for fluorinated pyrrolopyridine-diones?
Structural analogs like fluoroimide (a pesticide) inhibit fungal cytochrome P450 enzymes via heme iron coordination . Molecular docking studies suggest the pyrrolopyridine-dione core binds to ATP-binding pockets in kinase targets (e.g., CDK2), with fluorophenyl groups enhancing hydrophobic interactions . In vitro assays (e.g., MIC tests) validate antifungal activity at IC50 ≈ 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
